1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid
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Overview
Description
1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopentane ring, a pyrazole ring, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid typically involves multiple steps. One common approach is to start with the cyclopentane ring and introduce the carboxylic acid group through a series of reactions. The pyrazole ring can be synthesized separately and then attached to the cyclopentane ring. The amino group is introduced in the final steps of the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to improve the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol: This compound is similar in structure but has a hydroxyl group instead of a carboxylic acid group.
Cyclopentanecarboxylic acid: A simpler compound with only the cyclopentane ring and carboxylic acid group.
Properties
Molecular Formula |
C15H25N3O2 |
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Molecular Weight |
279.38 g/mol |
IUPAC Name |
1-[2-amino-1-[2-(2-methylpropyl)pyrazol-3-yl]ethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H25N3O2/c1-11(2)10-18-13(5-8-17-18)12(9-16)15(14(19)20)6-3-4-7-15/h5,8,11-12H,3-4,6-7,9-10,16H2,1-2H3,(H,19,20) |
InChI Key |
HJKXWKJDNHFGIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC=N1)C(CN)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
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